Cas no 2228046-78-2 (methyl (3R)-3-hydroxy-3-(thian-3-yl)propanoate)

methyl (3R)-3-hydroxy-3-(thian-3-yl)propanoate structure
2228046-78-2 structure
Product Name:methyl (3R)-3-hydroxy-3-(thian-3-yl)propanoate
CAS No:2228046-78-2
MF:C9H16O3S
MW:204.286541938782
CID:6167952
PubChem ID:165672281
Update Time:2025-07-23

methyl (3R)-3-hydroxy-3-(thian-3-yl)propanoate Chemical and Physical Properties

Names and Identifiers

    • methyl (3R)-3-hydroxy-3-(thian-3-yl)propanoate
    • 2228046-78-2
    • EN300-1728823
    • Inchi: 1S/C9H16O3S/c1-12-9(11)5-8(10)7-3-2-4-13-6-7/h7-8,10H,2-6H2,1H3/t7?,8-/m1/s1
    • InChI Key: MXQXMXAYBGDWKC-BRFYHDHCSA-N
    • SMILES: S1CCCC(C1)[C@@H](CC(=O)OC)O

Computed Properties

  • Exact Mass: 204.08201554g/mol
  • Monoisotopic Mass: 204.08201554g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 71.8Ų

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Additional information on methyl (3R)-3-hydroxy-3-(thian-3-yl)propanoate

Methyl (3R)-3-hydroxy-3-(thian-3-yl)propanoate (CAS No. 2228046-78-2): A Comprehensive Overview

Methyl (3R)-3-hydroxy-3-(thian-3-yl)propanoate, identified by its CAS number 2228046-78-2, is a compound of significant interest in the field of chemical and pharmaceutical research. This molecule, characterized by its unique structural features, has garnered attention due to its potential applications in various biochemical pathways and drug development processes.

The structural formula of methyl (3R)-3-hydroxy-3-(thian-3-yl)propanoate consists of a hydroxy group and a thienyl moiety attached to a propanoate backbone. The stereochemistry at the chiral center, specifically the (3R) configuration, plays a crucial role in determining its biological activity and interactions with biological targets. This stereochemical specificity is a key factor in its relevance to pharmaceutical applications, where enantiomeric purity can significantly influence efficacy and safety profiles.

In recent years, there has been growing interest in the development of chiral compounds for therapeutic purposes. Methyl (3R)-3-hydroxy-3-(thian-3-yl)propanoate exemplifies this trend, as it combines a hydroxy group with a sulfur-containing heterocycle, which are both common motifs in bioactive molecules. The thienyl ring, in particular, is known for its ability to modulate enzyme activity and receptor binding, making this compound a promising candidate for further investigation.

Current research in the field of natural product-inspired drug discovery has highlighted the importance of structurally diverse compounds that can interact with biological systems in novel ways. Methyl (3R)-3-hydroxy-3-(thian-3-yl)propanoate fits well within this paradigm, as it incorporates elements that are frequently found in bioactive natural products. Studies have shown that thiazole derivatives, such as those present in this compound, can exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory effects.

One of the most compelling aspects of methyl (3R)-3-hydroxy-3-(thian-3-yl)propanoate is its potential as a scaffold for drug design. The combination of a hydroxy group and a thienyl moiety provides multiple sites for functionalization, allowing chemists to modify its properties for specific applications. This flexibility makes it an attractive candidate for medicinal chemists who are seeking to develop new therapeutics targeting complex diseases.

Recent advances in computational chemistry have also facilitated the study of methyl (3R)-3-hydroxy-3-(thian-3-yl)propanoate. Molecular modeling techniques have been used to predict its interactions with various biological targets, providing valuable insights into its potential pharmacological effects. These computational studies have complemented experimental efforts, helping researchers to design more effective derivatives with enhanced biological activity.

The synthesis of methyl (3R)-3-hydroxy-3-(thian-3-yl)propanoate presents unique challenges due to its chiral center and the presence of sensitive functional groups. However, recent developments in synthetic methodology have made it more feasible to produce this compound on a scalable basis. Techniques such as asymmetric hydrogenation and enzymatic resolution have been employed to achieve high enantiomeric purity, which is essential for pharmaceutical applications.

In conclusion, methyl (3R)-3-hydroxy-3-(thian-3-yl)propanoate represents an exciting area of research with significant potential in the development of new therapeutic agents. Its unique structural features, combined with its stereochemical specificity, make it a valuable compound for further exploration. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in the field of chemical biology and drug discovery.

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